
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic organic compound Its structure includes a cyanocycloheptyl group, a fluoro-nitrophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Introduction of the fluoro-nitrophenoxy group: This step may involve nitration of a fluorobenzene derivative followed by etherification.
Formation of the acetamide linkage: This can be done by reacting the intermediate with chloroacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanocycloheptyl group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
- N-(1-cyanocyclooctyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is unique due to its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyanocycloheptyl group, a fluoro-nitrophenoxy group, and an acetamide moiety, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is this compound, with the molecular formula C16H18FN3O4 and a molecular weight of approximately 335.33 g/mol. The compound's structure can be described as follows:
Component | Description |
---|---|
Cyanocycloheptyl Group | A seven-membered ring with a cyanide substituent |
Fluoro-Nitrophenoxy Group | A phenyl ring substituted with fluorine and nitro groups |
Acetamide Moiety | An amide functional group linked to the phenoxy group |
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity . The nitro group can induce redox reactions within microbial cells, leading to cell death. This mechanism has been observed in various bacteria, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
Antineoplastic Activity
The compound may also exhibit antineoplastic properties , potentially acting against cancer cells. Nitro compounds are known for their ability to interact with cellular pathways involved in tumor growth and proliferation. Further studies are necessary to elucidate the specific mechanisms through which this compound may inhibit cancer cell lines.
Case Studies
A recent study explored the biological activities of various nitro compounds, highlighting their potential in treating infectious diseases and cancer. The findings suggested that compounds with similar structures could be developed into effective therapeutic agents .
Research Findings
-
Antimicrobial Activity :
- A study reported that nitro compounds showed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components.
-
Anticancer Potential :
- Preliminary in vitro studies indicated that certain nitro-substituted compounds could reduce cell viability in cancer cell lines.
- The effectiveness of these compounds often correlates with their ability to disrupt cellular redox balance.
-
Safety Profile :
- While exhibiting biological activity, it is crucial to assess the safety profile of such compounds to minimize potential side effects.
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
N-(1-cyanocyclohexyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | Moderate | Low | Similar structure; less effective than target compound |
N-(1-cyanocyclooctyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | High | Moderate | Increased ring size may enhance biological activity |
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSUIINNMXHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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